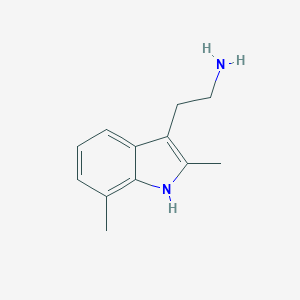
2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is a chemical compound with the molecular formula C12H16N2 . It is a derivative of indole, which is a heterocyclic compound that is aromatic in nature .
Molecular Structure Analysis
The molecular structure of 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine is represented by the linear formula C12H16N2 . The InChI key for this compound is CMDMWYFWSISWBT-UHFFFAOYSA-N .科学的研究の応用
Neuropharmacology and Mental Health
2,7-Dimethyltryptamine: has been studied for its potential in treating various mental health conditions. Its interaction with serotonergic, sigma-1, and trace amine-associated receptors may promote neuroplasticity, which is crucial for healthy brain function and recovery from brain injuries . This compound could potentially aid in the treatment of depression, anxiety, and post-traumatic stress disorder through its transformative effects on mental well-being .
Neurogenesis and Neuroregeneration
Research suggests that 2,7-Dimethyltryptamine may enhance neurogenesis, particularly beneficial for neurodegenerative conditions. By fostering the formation of new neural connections, it could improve learning, memory, and assist in neurorehabilitation .
Perception and Consciousness Studies
Advanced brain imaging studies have shown that 2,7-Dimethyltryptamine alters brain function, providing insights into how psychedelics modify conscious experience. This has implications for understanding perception, cognition, and the nature of consciousness .
Synthetic Chemistry and Drug Design
As a synthetic compound belonging to the indole family, 2,7-Dimethyltryptamine serves as a building block in synthetic chemistry for the development of new pharmaceuticals. Its structural flexibility allows for the creation of a variety of derivatives with potential therapeutic applications.
Environmental Applications
Biological Activity Research
Indole derivatives, including 2,7-Dimethyltryptamine , possess a range of biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This makes them a subject of interest for the synthesis of new compounds with diverse biological applications .
Proteomics Research
2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine: is used in proteomics research for studying protein interactions and functions. It can be utilized as a biochemical tool to probe various aspects of cellular proteomics .
Inflammatory Response Modulation
Some studies have explored the use of indole derivatives in modulating inflammatory responses2-(2,7-Dimethyl-1H-indol-3-yl)-ethylamine may influence cytokine production, which is crucial in the body’s response to inflammation and infection .
将来の方向性
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for 2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine could involve further exploration of its biological activities and potential therapeutic applications.
特性
IUPAC Name |
2-(2,7-dimethyl-1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-8-4-3-5-11-10(6-7-13)9(2)14-12(8)11/h3-5,14H,6-7,13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCZUYPMFAPJQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347276 |
Source


|
| Record name | 2,7-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,7-Dimethyl-1H-indol-3-yl)ethanamine | |
CAS RN |
17725-95-0 |
Source


|
| Record name | 2,7-Dimethyltryptamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

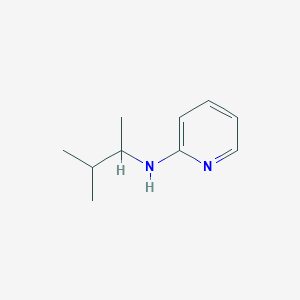
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B185822.png)
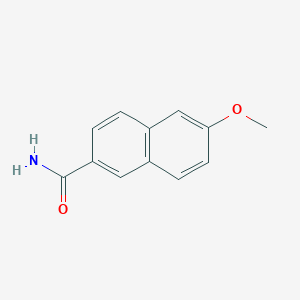
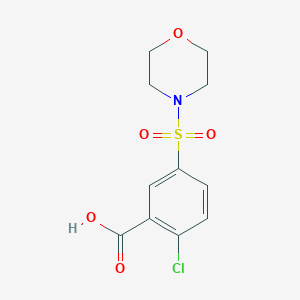
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
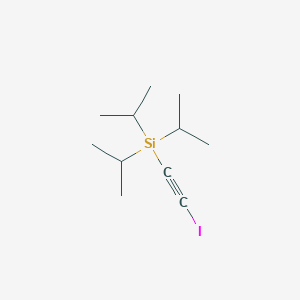


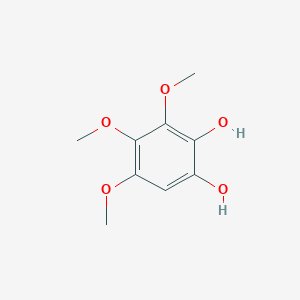


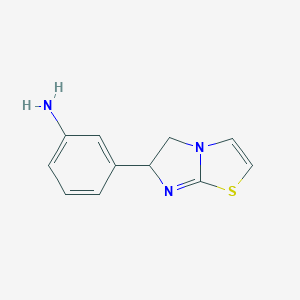
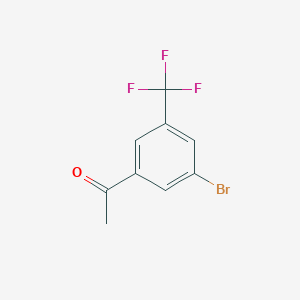
![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)